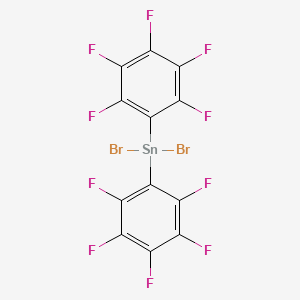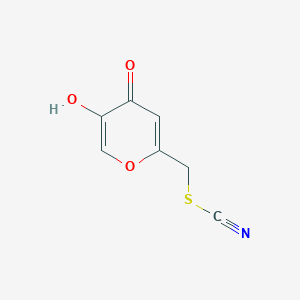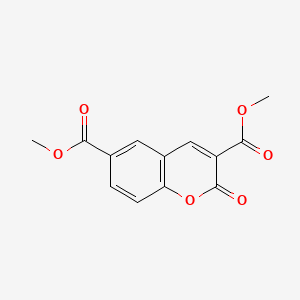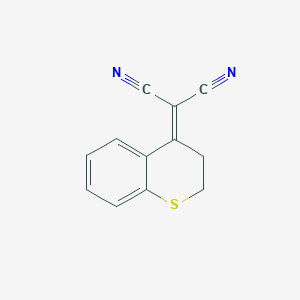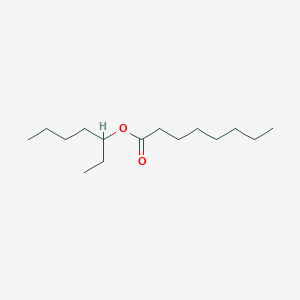
Heptan-3-yl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptan-3-yl octanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from heptan-3-ol and octanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-3-yl octanoate can be synthesized through the esterification reaction between heptan-3-ol and octanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Heptan-3-yl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptan-3-ol and octanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to primary alcohols.
Major Products Formed:
Hydrolysis: Heptan-3-ol and octanoic acid.
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
Heptan-3-yl octanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor
Mechanism of Action
The mechanism of action of heptan-3-yl octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing heptan-3-ol and octanoic acid. These metabolites can then exert their effects through various biochemical pathways, including modulation of enzyme activity and interaction with cellular membranes .
Comparison with Similar Compounds
Heptan-3-yl acetate: Another ester with a similar structure but derived from acetic acid.
Octyl acetate: An ester formed from octanol and acetic acid.
Hexyl octanoate: An ester formed from hexanol and octanoic acid.
Uniqueness: Heptan-3-yl octanoate is unique due to its specific combination of heptan-3-ol and octanoic acid, which imparts distinct physicochemical properties and a unique fruity odor. This makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
5457-74-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
heptan-3-yl octanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-15(16)17-14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
XIWKFLBGDLYRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
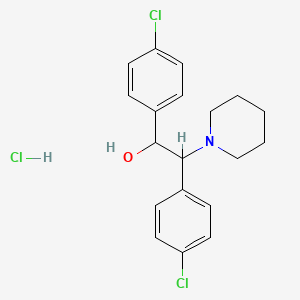
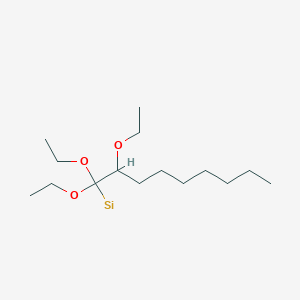
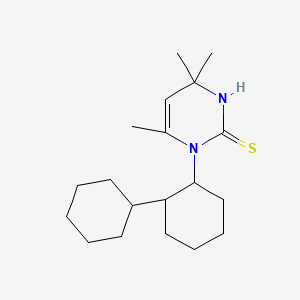
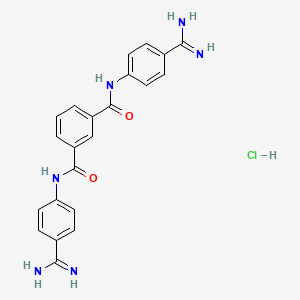
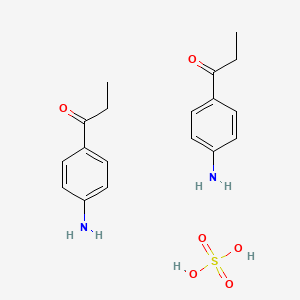
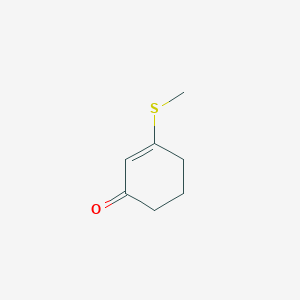
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
